AZD1480

Übersicht

Beschreibung

AZD-1480 is a potent inhibitor of Janus kinase 1 and Janus kinase 2, which are enzymes involved in the signaling pathways of various cytokines and growth factors. This compound has shown significant potential in the treatment of various cancers and inflammatory diseases due to its ability to interfere with the Janus kinase-signal transducer and activator of transcription pathway .

Wissenschaftliche Forschungsanwendungen

AZD-1480 has a wide range of scientific research applications:

Chemistry: Used as a tool compound to study the Janus kinase-signal transducer and activator of transcription pathway.

Biology: Investigated for its effects on cell signaling and gene expression.

Industry: Utilized in the development of new drugs targeting the Janus kinase-signal transducer and activator of transcription pathway.

Wirkmechanismus

Target of Action

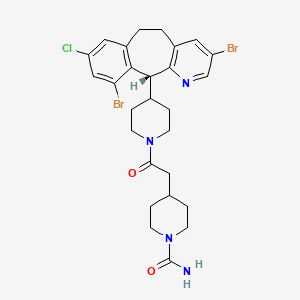

AZD1480, also known as (S)-5-chloro-N2-(1-(5-fluoropyrimidin-2-yl)ethyl)-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine, is a potent and selective inhibitor of the Janus kinases (JAKs), specifically JAK1 and JAK2 . These kinases are critical components of the JAK/STAT signaling pathway, which plays a key role in cellular processes such as cell growth, differentiation, and immune response .

Mode of Action

This compound acts as an ATP-competitive inhibitor of JAK1 and JAK2 . It effectively inhibits the phosphorylation of JAK2 and STAT3, a downstream effector in the JAK/STAT pathway .

Biochemical Pathways

The primary pathway affected by this compound is the JAK/STAT pathway. By inhibiting JAK1 and JAK2, this compound disrupts the phosphorylation and activation of STAT3, thereby affecting the downstream signaling events mediated by this pathway . At higher concentrations, this compound also inhibits Aurora kinases, leading to G2/M arrest and cell death .

Pharmacokinetics

It has been used in clinical trials, indicating that it has acceptable adme (absorption, distribution, metabolism, and excretion) properties for therapeutic use

Result of Action

This compound has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines at low micromolar concentrations . It also demonstrates significant immunoregulatory effects by downregulating T-helper 2 cytokines and chemokines, and the surface expression of the immunosuppressive programmed death ligands 1 and 2 .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of certain cytokines and chemokines in the tumor microenvironment can affect the activation of the JAK/STAT pathway . Additionally, the drug’s effects can be modulated by other signaling pathways, as evidenced by the activation of a negative-feedback loop involving ERK1/2 .

Biochemische Analyse

Biochemical Properties

AZD1480 interacts with JAK1 and JAK2 enzymes, inhibiting their activity . The IC50 values for JAK1 and JAK2 are 1.3 nM and <0.4 nM, respectively . This interaction leads to the inhibition of the downstream signal transducer and activator of transcription 3 (STAT3) phosphorylation .

Cellular Effects

This compound has been shown to decrease cell proliferation and induce apoptosis in various cancer cell lines . It inhibits the phosphorylation of JAK2, STAT3, and MAPK signaling proteins, leading to the suppression of the expression of STAT3 target genes, particularly Cyclin D2 .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of JAK1 and JAK2, which in turn prevents the phosphorylation and activation of STAT3 . This leads to the suppression of the JAK/STAT signaling pathway, which is implicated in the progression of various cancers .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound exhibits rapid absorption and elimination with minimal accumulation after repeated dosing . The exposure to this compound increases in a dose-dependent manner from 10–50 mg .

Dosage Effects in Animal Models

In animal models of cancer, this compound has been shown to inhibit tumor growth and increase survival . The effects of this compound vary with different dosages, with higher doses inducing G2/M arrest and cell death by inhibiting Aurora kinases .

Metabolic Pathways

Given its role as a JAK1 and JAK2 inhibitor, it is likely involved in the JAK/STAT signaling pathway .

Transport and Distribution

It is known that this compound is rapidly absorbed and eliminated, suggesting efficient distribution within the body .

Subcellular Localization

Given its role as a JAK1 and JAK2 inhibitor, it is likely to be localized in the cytoplasm where these kinases are typically found .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of AZD-1480 involves multiple steps, starting from commercially available starting materials. The key steps typically include:

Formation of the core structure: This involves the construction of the pyrrolopyrimidine core through a series of condensation and cyclization reactions.

Functionalization: Introduction of various functional groups to the core structure to enhance its inhibitory activity against Janus kinase 1 and Janus kinase 2.

Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity.

Industrial Production Methods

Industrial production of AZD-1480 follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and purification systems to ensure consistency and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

AZD-1480 undergoes several types of chemical reactions, including:

Oxidation: This can occur under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.

Substitution: Various substitution reactions can be used to introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halides or organometallic compounds are used under conditions such as reflux or microwave irradiation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Ruxolitinib: Another Janus kinase inhibitor used in the treatment of myelofibrosis and polycythemia vera.

Tofacitinib: A Janus kinase inhibitor used for rheumatoid arthritis and other autoimmune diseases.

Baricitinib: Used for rheumatoid arthritis and being investigated for other inflammatory conditions.

Uniqueness of AZD-1480

AZD-1480 is unique due to its high specificity and potency against Janus kinase 1 and Janus kinase 2, making it a valuable tool for research and potential therapeutic applications. Its ability to inhibit both Janus kinase 1 and Janus kinase 2 with high affinity distinguishes it from other inhibitors that may target only one of these kinases .

Eigenschaften

IUPAC Name |

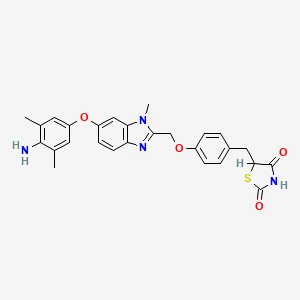

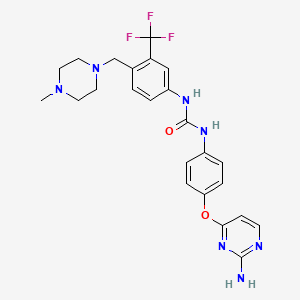

5-chloro-2-N-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-4-N-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClFN8/c1-7-3-11(24-23-7)21-13-10(15)6-19-14(22-13)20-8(2)12-17-4-9(16)5-18-12/h3-6,8H,1-2H3,(H3,19,20,21,22,23,24)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDOQBOJDRPLBQU-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)NC2=NC(=NC=C2Cl)NC(C)C3=NC=C(C=N3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NN1)NC2=NC(=NC=C2Cl)N[C@@H](C)C3=NC=C(C=N3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClFN8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50239469 | |

| Record name | AZD-1480 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50239469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

935666-88-9 | |

| Record name | AZD-1480 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0935666889 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AZD-1480 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12588 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | AZD-1480 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50239469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-N2-[(1S)-1-(5-fluoro-2-pyrimidinyl)ethyl]-N4-(5-methyl-1H-pyrazol-3-yl)-2,4-pyrimidinediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AZD-1480 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KL2Z2TLF01 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of AZD1480?

A: this compound is a potent, competitive, small-molecule inhibitor of Janus kinase 1 and 2 (JAK1/2) [, , , ]. It binds to the ATP-binding site of these kinases, preventing their activation and subsequent phosphorylation of downstream signaling molecules, particularly those of the signal transducer and activator of transcription (STAT) family [, , , , , ].

Q2: Which signaling pathways are affected by this compound treatment?

A: this compound primarily targets the JAK/STAT pathway, significantly reducing the phosphorylation of STAT1, STAT3, and STAT5 [, , , , , , , , ]. Studies also indicate that this compound can impact other pathways like ERK/MAPK, PI3K/Akt/mTOR, and NFκB, potentially through crosstalk with the JAK/STAT pathway or through off-target effects [, , , , , , , , , , ].

Q3: What is the impact of this compound on downstream gene expression?

A: By inhibiting JAK/STAT signaling, this compound downregulates the expression of various STAT3 target genes involved in cell cycle progression, apoptosis, angiogenesis, and immune responses. These include cyclin D1, cyclin D2, cyclin D3, CDC25A, Bcl-2, survivin, TIMP-1, c-Myc, VEGF, SPARC, and fibronectin [, , , , ].

Q4: How does this compound impact the tumor microenvironment?

A: this compound influences the tumor microenvironment by reducing tumor-associated myeloid cells, inhibiting angiogenesis through reduced VEGF expression, and decreasing the production of pro-inflammatory cytokines and chemokines like IL-6, IL-13, TARC, and IL-21 [, , , , , , ].

Q5: What types of cancers have shown sensitivity to this compound in preclinical studies?

A: In vitro and in vivo studies have shown promising antitumor activity of this compound in various cancer models, including glioblastoma [], head and neck squamous cell carcinoma [], small cell lung cancer [, ], neuroblastoma [, , ], rhabdomyosarcoma [, ], Ewing sarcoma [, ], pancreatic cancer [], prostate cancer [, , , , ], melanoma [], colorectal cancer [], ovarian cancer [, , ], and acute lymphoblastic leukemia (ALL) [, ].

Q6: How does this compound affect immune cells and their functions?

A: this compound can modulate both innate and adaptive immune responses. Studies show it can decrease myeloid-derived suppressor cell (MDSC) percentages while enhancing their suppressive capacity [, ]. It can also impair T cell proliferation and IFN-γ secretion, suggesting a complex interplay with the immune system [, , ].

Q7: Beyond cancer, what other therapeutic applications are being explored for this compound?

A: Preclinical research indicates that this compound might hold therapeutic potential for neuroinflammatory and neurodegenerative diseases like multiple sclerosis and Parkinson's disease by suppressing neuroinflammation and neurodegeneration through JAK/STAT inhibition [, , , ]. Additionally, this compound has been shown to improve the isolation of pneumoviruses from clinical specimens by enhancing viral replication [].

Q8: What are the limitations and challenges associated with this compound therapy?

A: Despite promising preclinical activity, this compound has shown limited single-agent efficacy in some cancer models, highlighting the need for combination therapies and further research to optimize its therapeutic window [, ]. Moreover, this compound can impact various immune cell populations, potentially causing both beneficial and detrimental effects on antitumor immunity, warranting careful consideration and further investigation [, , ]. Additionally, the development of this compound for solid tumors was discontinued due to dose-limiting neurologic adverse events in Phase I clinical trials [].

Q9: What is the molecular formula and weight of this compound?

A: The molecular formula of this compound is C14H14ClFN8, and its molecular weight is 360.78 g/mol []. Detailed spectroscopic data are available in the primary research articles.

Q10: What are the known resistance mechanisms to this compound?

A: Resistance mechanisms to this compound are not fully elucidated, but studies suggest potential roles for constitutive STAT3 activation in tumor cells, activation of alternative signaling pathways like ERK/MAPK and PI3K/Akt/mTOR, and the presence of a subpopulation of treatment-resistant leukemia stem cells [, , , ].

Q11: What is the safety profile of this compound based on preclinical and clinical data?

A: While this compound demonstrated potent preclinical activity, clinical development for solid tumors was discontinued due to dose-limiting neurologic adverse events, including dizziness, anxiety, ataxia, memory loss, hallucinations, and behavior changes []. Further research is needed to better understand its toxicity profile and explore potential strategies to mitigate adverse effects.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

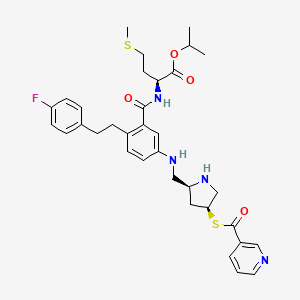

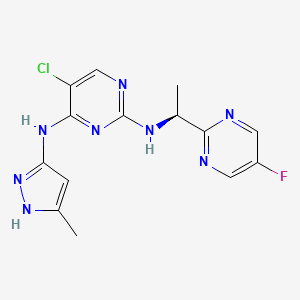

![2-[3-[[7-[3-[ethyl(2-hydroxyethyl)amino]propoxy]quinazolin-4-yl]amino]-1H-pyrazol-5-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B1684545.png)

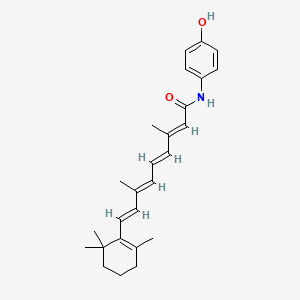

![1-[6-[[(8R,9S,13S,14S,17S)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]amino]hexyl]pyrrolidine-2,5-dione](/img/structure/B1684552.png)